molecular formula C11H10ClN3S B2392093 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride CAS No. 2253640-32-1

3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride

Cat. No.: B2392093
CAS No.: 2253640-32-1
M. Wt: 251.73
InChI Key: KIXKAVGXWNHCOT-UHFFFAOYSA-N
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Description

“3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride” is a chemical compound with the CAS Number: 2253640-32-1 . It has a molecular weight of 251.74 . This compound is in the form of a powder and is stored at room temperature .


Molecular Structure Analysis

The molecular formula of “3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride” is C11H9N3S . The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical and Chemical Properties Analysis

“3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 251.74 .

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research could focus on synthesizing new compounds related to “3-[(2-Amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride” and studying their potential biological activities.

Properties

IUPAC Name

3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S.ClH/c12-6-9-3-1-2-8(4-9)5-10-7-14-11(13)15-10;/h1-4,7H,5H2,(H2,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXKAVGXWNHCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC2=CN=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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